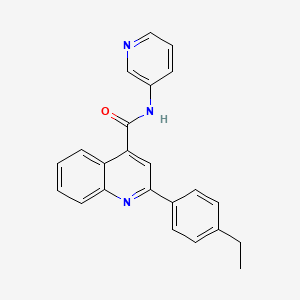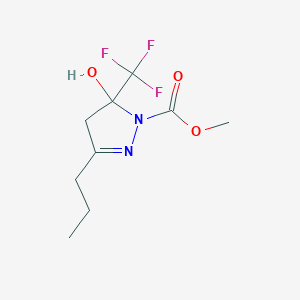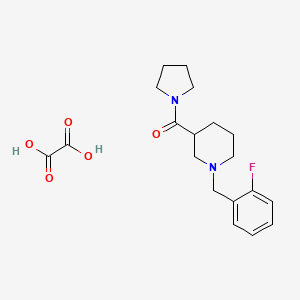
N,N-diethyl-2,7,8-trimethyl-4-quinolinecarboxamide
Übersicht
Beschreibung
N,N-diethyl-2,7,8-trimethyl-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C17H22N2O and its molecular weight is 270.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 270.173213330 g/mol and the complexity rating of the compound is 340. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Inhibition of Enzymatic Activity
Quinoline-8-carboxamides, closely related to N,N-diethyl-2,7,8-trimethyl-4-quinolinecarboxamide, have been studied as inhibitors of the enzyme poly(ADP-ribose)polymerase-1 (PARP-1). This enzyme is a target in drug design due to its variety of therapeutic activities. The research found that certain quinoline-8-carboxamides, through their structure, maintain the required pharmacophore conformation for inhibiting human recombinant PARP-1 activity (Lord, Mahon, Lloyd, & Threadgill, 2009).
Immunomodulatory Effects
Linomide, a variant of quinoline-3-carboxamide, demonstrates immunomodulatory properties. It was shown to increase natural killer cell activity, suggesting potential application in treating conditions like secondary progressive multiple sclerosis. A study revealed that linomide could inhibit the progression of the disease and prevent new active lesions in MRI scans (Karussis et al., 1996).
Stability and Compatibility with Excipients
The stability and compatibility of quinoline derivatives, like 4,6-bis[2′(diethylamino)ethoxy]2,8,10-trimethylpyrido[3,2-g]quinoline, were investigated for their physicochemical properties. The study found these compounds to be stable and compatible with several pharmaceutical excipients, indicating their potential in drug formulation processes (Abbas et al., 2008).
Radiosynthesis and Imaging Applications
Quinoline-4-carboxamides have been explored in the field of radiosynthesis for applications in imaging, particularly in positron emission tomography (PET). The study demonstrated the successful labeling and synthesis of radioligands for in vivo study of receptors, showcasing their potential in medical imaging and diagnostics (Bennacef, Perrio, Lasne, & Barré, 2007).
Antitumor Properties
Several quinoline carboxamides have been synthesized and evaluated for their potential as antitumor agents. The research indicates that phenyl-substituted derivatives of quinoline-8-carboxamides exhibit promising in vivo antitumor activity, with certain compounds achieving significant cures in both leukemia and solid tumor models (Atwell, Baguley, & Denny, 1989).
Fibrosis Treatment
Quinoline-3-carboxamides (Q substances), including Paquinimod, have shown effectiveness in treating chronic liver inflammation and liver fibrosis. The treatment with these compounds resulted in the regression of fibrosis, demonstrating their potential as therapeutic agents for fibrosis-related diseases (Fransén Pettersson et al., 2018).
Eigenschaften
IUPAC Name |
N,N-diethyl-2,7,8-trimethylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-6-19(7-2)17(20)15-10-12(4)18-16-13(5)11(3)8-9-14(15)16/h8-10H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHLSVQLMWQIFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C2C=CC(=C(C2=NC(=C1)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-({4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4037922.png)
![4-methyl-2-[4-(naphthalen-2-yloxy)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4037930.png)
![2-{2-[6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl]-2-oxoethyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4037936.png)



![2-methoxy-N-(5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B4037967.png)
![N-[2-(3-methoxyphenyl)ethyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B4037968.png)

![4-{[3-({3-[4-(aminocarbonyl)anilino]-3-oxopropyl}sulfanyl)propanoyl]amino}benzamide](/img/structure/B4037974.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-5-methylfuran-2-carboxamide](/img/structure/B4037989.png)
![N-[2-(4-METHOXYPHENYL)ETHYL]-3-[(2-{[2-(4-METHOXYPHENYL)ETHYL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDE](/img/structure/B4037993.png)

![2-[4-(4-isobutyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]-6-(pyrrolidin-1-ylcarbonyl)pyrazine](/img/structure/B4038008.png)
